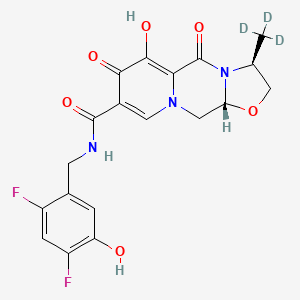

26-Hydroxy Cabotegravir-d3

Descripción

Contextualizing Cabotegravir (B606451) as a Parent Compound in Chemical Biology

Cabotegravir is a potent antiretroviral drug used for the treatment and prevention of HIV-1 infection. wikipedia.orgnih.gov It belongs to the class of integrase strand transfer inhibitors (INSTIs), which act by preventing the integration of the viral DNA into the host cell's genome, a critical step in the HIV replication cycle. wikipedia.orgnih.gov Its chemical structure, (3S,11aR)-N-[(2,4-difluorophenyl)methyl]-6-hydroxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydro thalesnano.comclearsynth.comoxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide, is a complex organic heterotricyclic compound. nih.gov Cabotegravir is primarily metabolized in the liver by the enzyme UGT1A1, with a minor contribution from UGT1A9, through a process of glucuronidation. wikipedia.orgresearchgate.netnih.gov The resulting glucuronide conjugate is the main metabolite. researchgate.netnih.gov Understanding the metabolic fate of Cabotegravir is crucial for optimizing its therapeutic efficacy and safety profile.

Significance of Metabolite Research in Contemporary Chemical Science

Metabolite research, or metabolomics, is a rapidly growing field that focuses on the comprehensive analysis of small molecules (metabolites) within a biological system. acs.orgbritannica.com These metabolites are the downstream products of gene expression and protein activity, and therefore provide a direct functional readout of the physiological state of an organism. acs.org By studying the metabolome, scientists can gain invaluable insights into the biochemical mechanisms of diseases, identify potential biomarkers for diagnosis and prognosis, and understand how drugs and other xenobiotics are processed by the body. britannica.comarome-science.combitesizebio.com In pharmaceutical research, identifying and characterizing drug metabolites is a critical component of the drug development process, as metabolites can have their own pharmacological or toxicological effects. arome-science.com

Rationale for Investigating 26-Hydroxy Cabotegravir-d3 (B1157117) as a Specific Metabolite or Labeled Analogue

The investigation of 26-Hydroxy Cabotegravir-d3 stems from the need for a reliable internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). lcms.cz 26-Hydroxy Cabotegravir is a known metabolite of Cabotegravir. usbio.net The "-d3" designation indicates that three hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. simsonpharma.comesschemco.com This isotopic labeling makes 26-Hydroxy Cabotegravir-d3 chemically almost identical to its non-labeled counterpart, but with a slightly higher molecular weight. This mass difference allows it to be distinguished from the endogenous analyte in a mass spectrometer, making it an ideal internal standard for accurately quantifying the levels of 26-Hydroxy Cabotegravir in biological samples. clearsynth.comlcms.cz

Role of Deuterated Analogues in Advancing Chemical and Biochemical Research

Deuterated analogues, or isotopically labeled compounds, are powerful tools in chemical and biochemical research with a wide range of applications. thalesnano.comclearsynth.com

Mechanistic Studies: By strategically replacing hydrogen with deuterium in a molecule, researchers can probe the mechanisms of chemical reactions. The difference in mass between hydrogen and deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered. nih.govnih.gov Observing a KIE can provide evidence for which bonds are broken or formed in the rate-determining step of a reaction, offering crucial insights into the reaction pathway. nih.govnih.govsnnu.edu.cn

Quantitative Analysis: As mentioned previously, deuterated compounds are widely used as internal standards in quantitative analysis, particularly in mass spectrometry-based methods. clearsynth.comlcms.cz They co-elute with the analyte of interest during chromatography and experience similar ionization efficiencies and matrix effects in the mass spectrometer. clearsynth.com This allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise quantification of the target compound. clearsynth.comscispace.com

Metabolic Fate Studies: Deuterium labeling is instrumental in tracing the metabolic pathways of drugs and other compounds within a biological system. simsonpharma.com By administering a deuterated version of a drug, researchers can track its absorption, distribution, metabolism, and excretion (ADME) properties, and identify its various metabolites. synmr.in

The use of 26-Hydroxy Cabotegravir-d3 as a labeled analogue exemplifies the critical role of deuterated compounds in advancing our understanding of drug metabolism and enabling the development of robust analytical methods essential for pharmaceutical research.

Data Tables

Table 1: Chemical and Physical Properties of Cabotegravir

| Property | Value |

| Molecular Formula | C19H17F2N3O5 |

| Molecular Weight | 405.36 g/mol ebi.ac.uk |

| IUPAC Name | N-((2,4-Difluorophenyl)methyl)-6-hydroxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydro(1,3)oxazolo(3,2-a)pyrido(1,2-d)pyrazine-8-carboxamide wikipedia.org |

| CAS Number | 1051375-10-0 nih.gov |

| Protein Binding | >99% wikipedia.org |

| Metabolism | Primarily UGT1A1, minor UGT1A9 wikipedia.orgresearchgate.net |

Table 2: Chemical and Physical Properties of 26-Hydroxy Cabotegravir-d3

| Property | Value |

| Molecular Formula | C19H14D3F2N3O6 usbio.net |

| Molecular Weight | 424.37 g/mol usbio.net |

| Synonyms | 21-Hydroxy Cabotegravir-d3 usbio.net |

| Storage Temperature | -20°C usbio.net |

Structure

3D Structure

Propiedades

Fórmula molecular |

C19H17F2N3O6 |

|---|---|

Peso molecular |

424.4 g/mol |

Nombre IUPAC |

(3R,6S)-N-[(2,4-difluoro-5-hydroxyphenyl)methyl]-10-hydroxy-8,11-dioxo-6-(trideuteriomethyl)-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide |

InChI |

InChI=1S/C19H17F2N3O6/c1-8-7-30-14-6-23-5-10(16(26)17(27)15(23)19(29)24(8)14)18(28)22-4-9-2-13(25)12(21)3-11(9)20/h2-3,5,8,14,25,27H,4,6-7H2,1H3,(H,22,28)/t8-,14+/m0/s1/i1D3 |

Clave InChI |

PBHZVVZLTNCHSQ-BCCSSOABSA-N |

SMILES isomérico |

[2H]C([2H])([2H])[C@H]1CO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=CC(=C(C=C4F)F)O)O |

SMILES canónico |

CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=CC(=C(C=C4F)F)O)O |

Origen del producto |

United States |

Synthetic Pathways and Isotopic Labeling Strategies for 26 Hydroxy Cabotegravir D3

Precursor Chemical Synthesis of 26-Hydroxy Cabotegravir (B606451)

The synthesis of the non-deuterated precursor, 26-Hydroxy Cabotegravir, begins with the established synthesis of Cabotegravir itself. A key component in the synthesis of Cabotegravir and other related integrase inhibitors is a central pyridone-carboxylic acid precursor.

The synthesis of this key precursor has been optimized by several groups. A highly efficient, chromatography-free approach involves the rapid formation of a functionalized pyridone core, which is then cyclized with (S)-alaninol to form the characteristic 5-membered oxazine (B8389632) ring of the final drug molecule. This method serves as the foundation for producing the core structure of Cabotegravir.

Metabolism studies of Cabotegravir have shown that its primary metabolic pathway is glucuronidation, mediated by UGT1A1 and UGT1A9 enzymes. researchgate.netnih.govHydroxylated metabolites are not the primary products observed in vivo. Therefore, 26-Hydroxy Cabotegravir is typically generated synthetically for use as an analytical standard or for further biological evaluation.

The introduction of a hydroxyl group onto the Cabotegravir scaffold can be achieved through late-stage C–H functionalization. Given the complex structure of Cabotegravir, a regioselective hydroxylation is necessary. Methods for the selective hydroxylation of pyridone and related heterocyclic systems often employ transition metal catalysts. For instance, palladium-catalyzed C–H hydroxylation, directed by native functional groups within the molecule, can be used to introduce a hydroxyl group at a specific position. nih.govAnother approach involves the photochemical valence isomerization of pyridine (B92270) N-oxides, which allows for the selective C3-hydroxylation of the pyridine ring, a transformation that is otherwise challenging due to the electronic properties of the heterocycle. nih.govacs.orgThrough such a targeted oxidation/hydroxylation step on the fully formed Cabotegravir molecule, the 26-Hydroxy Cabotegravir precursor can be obtained.

Deuteration Methodologies for Regiospecific Isotopic Incorporation of Deuterium (B1214612) Atoms into 26-Hydroxy Cabotegravir

The introduction of deuterium atoms at specific positions within the 26-Hydroxy Cabotegravir molecule requires precise and selective chemical methods. Late-stage hydrogen isotope exchange (HIE) reactions are particularly valuable as they allow for the incorporation of deuterium into a fully assembled complex molecule. nih.gov

Hydrogen-Deuterium Exchange Reactions

Hydrogen-Deuterium (H-D) exchange reactions are among the most direct methods for isotopic labeling. These reactions can be catalyzed by various transition metals, with iridium and ruthenium complexes being particularly effective for complex N-heterocycles. scilit.com

Iridium-based catalysts , often featuring N-heterocyclic carbene (NHC) and phosphine (B1218219) ligands, can facilitate the highly selective deuteration of indole, azaindole, and pyrrole (B145914) systems. By using directing groups already present in the substrate, C-H activation can be guided to specific positions, achieving high levels of deuterium incorporation under mild conditions. nih.gov* Ruthenium nanocatalysts have also proven effective for the deuteration and tritiation of various heterocycles, including oxazole, imidazole, and triazole substructures, using D2 gas as the isotopic source. This method is noted for its broad substrate scope and high isotope uptake. nih.gov* Palladium-catalyzed C-H activation, using heavy water (D₂O) as the deuterium source and a commercially available pyridine ligand, provides another versatile method for the deuteration of aromatic systems in pharmaceuticals. chemrxiv.org

Deuterium Gas Addition Techniques

While classical deuterium gas (D₂) addition is often associated with the reduction of unsaturated bonds, it is also a key reagent in catalytic HIE reactions. In these processes, a metal catalyst activates both the C-H bonds of the substrate and the D-D bond of the deuterium gas, facilitating the exchange of hydrogen for deuterium atoms. Ruthenium nanoparticle-catalyzed HIE, for example, uses D₂ gas to effectively label complex molecules containing N-heterocycles. nih.govThis approach is advantageous for achieving high levels of deuterium incorporation.

Catalytic Deuteration Approaches

A variety of transition metals can be employed for catalytic deuteration, each offering different selectivities and efficiencies.

| Catalyst System | Deuterium Source | Key Features |

| Iridium(I) NHC/Phosphine | D₂O, CD₃OD | High regioselectivity directed by functional groups; mild reaction conditions. |

| Ruthenium Nanoparticles | D₂ gas | Broad substrate scope for N-heterocycles; high isotopic incorporation. |

| Palladium Complexes | D₂O | Effective for aromatic systems; compatible with a wide range of functional groups. chemrxiv.org |

| Silver-Carbonate Complexes | CH₃OD | Effective for five-membered aromatic heterocycles without directing groups. nih.gov |

| Photoredox Catalysis | D₂O | Selectively installs deuterium at α-amino sp³ C-H bonds. princeton.edu |

These catalytic systems enable the late-stage functionalization of complex molecules like 26-Hydroxy Cabotegravir, allowing for the introduction of deuterium without the need for a lengthy de novo synthesis.

Optimization of Synthetic Routes and Considerations for Isotopic Purity and Yield

A significant challenge in the synthesis of deuterated compounds is achieving high isotopic purity while maintaining a good chemical yield. The presence of isotopic impurities, such as under- or over-deuterated species (isotopologues) or molecules with deuterium in the wrong position (isotopomers), can affect the safety and efficacy of a drug. nih.govTherefore, careful optimization of the deuteration reaction is crucial.

Reaction conditions such as the choice of catalyst, solvent, temperature, and reaction time must be fine-tuned to maximize the incorporation of deuterium at the desired position and minimize unwanted side reactions.

Accurate determination of isotopic purity is essential for quality control. Several analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ²H NMR can be used to confirm the position of the deuterium labels and provide an estimate of the isotopic purity. rsc.orgHowever, signal overlap can sometimes make precise quantification challenging in complex mixtures. acs.org* High-Resolution Mass Spectrometry (HRMS) : HRMS, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for determining the distribution of isotopologues in a sample. rsc.orgacs.orgBy analyzing the mass-to-charge ratio with high precision, the relative abundance of molecules with different numbers of deuterium atoms can be quantified. nih.gov* Molecular Rotational Resonance (MRR) Spectroscopy : MRR is an emerging technique that offers exceptionally high resolution, allowing for the unambiguous identification and quantification of different isotopomers in a mixture, even those present at very low levels. acs.orgThis technique provides a complete and highly accurate picture of the isotopic composition, making it invaluable for optimizing deuteration processes. acs.org

Generation of Labeled Building Blocks for Complex Molecule Synthesis

An alternative to late-stage deuteration is the synthesis of deuterated building blocks, which are then incorporated into the main synthetic route. This strategy offers greater control over the precise location and number of deuterium atoms in the final molecule, often resulting in higher isotopic purity. nih.gov For the synthesis of 26-Hydroxy Cabotegravir-d3 (B1157117), this could involve preparing a deuterated version of a key starting material, such as:

Deuterated (S)-2-aminopropan-1-ol

Deuterated 2,4-difluorobenzylamine (B110887)

By introducing the deuterium label early in the synthesis using a well-defined, isotopically pure building block, chemists can avoid potential issues with selectivity and incomplete reactions that can occur with late-stage HIE on a complex scaffold. This approach is particularly useful when deuterium is needed at a metabolically vulnerable site, as it ensures the isotopic integrity is maintained throughout the subsequent synthetic steps. nih.govThe availability of a wide range of deuterated building blocks is a key enabler for modern drug discovery and development.

Advanced Analytical Methodologies for Characterization and Quantification of 26 Hydroxy Cabotegravir D3

Chromatographic Separation Techniques (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are indispensable tools for the separation of 26-Hydroxy Cabotegravir-d3 (B1157117) from its unlabeled analog, parent drug Cabotegravir (B606451), and other related metabolites in complex biological matrices. impactfactor.orgqub.ac.uk These techniques provide the necessary resolution to ensure that the analyte signal is free from interference, a critical prerequisite for accurate quantification by mass spectrometry. nih.gov

The development of chromatographic methods for isotopically labeled compounds requires careful optimization to achieve separation from their non-labeled counterparts, although they often co-elute. researchgate.net For Cabotegravir and its metabolites, reversed-phase chromatography is commonly employed. ijprajournal.comnih.gov Method development for 26-Hydroxy Cabotegravir-d3 would involve a systematic evaluation of parameters to ensure robustness and optimal performance.

Key optimization parameters include:

Stationary Phase: C18 columns are frequently used for the separation of Cabotegravir and related compounds, offering excellent hydrophobic retention and resolution. impactfactor.orgnih.gov Phenyl-based columns have also been utilized to provide alternative selectivity. nih.gov

Mobile Phase: A typical mobile phase consists of an aqueous component with a pH modifier like formic acid and an organic solvent such as acetonitrile (B52724) or methanol. impactfactor.orgnih.gov The gradient elution program—the rate of change in the organic solvent concentration—is meticulously optimized to ensure sharp peak shapes and adequate separation from potential interferences. nih.gov

Column Temperature and Flow Rate: Maintaining a consistent column temperature (e.g., 35-40 °C) and a stable flow rate (e.g., 0.3-0.5 mL/min) are crucial for reproducible retention times and peak areas. nih.govnih.gov

While deuterated standards like 26-Hydroxy Cabotegravir-d3 are often designed to co-elute with the unlabeled analyte to compensate for matrix effects and instrument variability, the chromatographic system must be able to resolve them from other metabolites and endogenous components. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 or Phenyl (e.g., HSS T3, Acquity BEH) | nih.govnih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | nih.gov |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | nih.gov |

| Flow Rate | 0.3 - 0.5 mL/min | nih.govnih.gov |

| Column Temperature | 35 - 40 °C | nih.govnih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

The primary goal of using UPLC or HPLC coupled with mass spectrometry is to achieve high sensitivity and selectivity. For Cabotegravir, methods have been validated with a lower limit of quantification (LLOQ) in the nanogram per milliliter (ng/mL) range in biological samples like plasma. nih.govresearchgate.net For instance, a validated LC-MS/MS method for Cabotegravir in human plasma demonstrated linearity over a concentration range of 400 to 16000 ng/mL. researchgate.net Another study reported an LLOQ of 0.0500 mg/L (50 ng/mL) for Cabotegravir in plasma. nih.gov This level of sensitivity is crucial for accurately profiling the pharmacokinetics of low-concentration metabolites.

Selectivity is ensured by the combination of chromatographic separation and the specificity of mass spectrometric detection, which can distinguish the analyte from other compounds based on its unique mass-to-charge ratio and fragmentation pattern. mdpi.com

Mass Spectrometric Detection and Fragmentation Analysis (e.g., LC-MS/MS, HRMS)

Mass spectrometry (MS) is the definitive technique for the quantification and characterization of deuterated compounds. Tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and specificity through Multiple Reaction Monitoring (MRM), while High-Resolution Mass Spectrometry (HRMS) offers the ability to determine accurate mass and isotopic patterns, which is vital for purity assessment. rsc.orgresearchgate.net

For Cabotegravir, the precursor to product ion transition of m/z 406.12 → 142.04 is commonly monitored in positive ionization mode. impactfactor.org For 26-Hydroxy Cabotegravir-d3, the precursor ion would be expected at approximately m/z 424.1, accounting for the addition of an oxygen atom (+16 Da) and the mass difference between three deuterium (B1214612) and three hydrogen atoms (approximately +3 Da). The specific product ions would be determined through fragmentation analysis.

A critical quality attribute for any deuterated standard is its isotopic purity—the percentage of the labeled compound relative to its unlabeled counterpart. bvsalud.org HRMS is particularly well-suited for this task due to its ability to resolve the isotopic peaks of the labeled and unlabeled species. researchgate.netalmacgroup.com

The assessment process involves:

Acquiring High-Resolution Mass Spectra: The full scan mass spectrum of the 26-Hydroxy Cabotegravir-d3 sample is acquired.

Extracting Ion Chromatograms: Ion chromatograms are extracted for the monoisotopic peaks of the deuterated (d3), d2, d1, and unlabeled (d0) forms of the molecule. almacgroup.com

Calculating Isotopic Distribution: The peak areas from the chromatograms are used to calculate the relative abundance of each isotopic species. Corrections are often applied to account for the natural abundance of isotopes like Carbon-13. researchgate.net

This analysis confirms the degree of deuterium incorporation and ensures that the internal standard used for quantification is of high purity, thereby guaranteeing the accuracy of the analytical results. rsc.org

A significant analytical challenge arises when a molecule can be deuterated at different positions, leading to isotopomers—molecules with the same number of deuterium atoms but at different locations. While mass spectrometry can determine the level of deuteration (e.g., d3), it generally cannot distinguish between positional isomers of identical mass without chromatographic separation or specific fragmentation patterns. acs.org

Furthermore, issues such as hydrogen-deuterium (H/D) exchange can complicate analysis. If deuterium atoms are located on exchangeable sites (like -OH or -NH groups), they can be lost or exchanged with hydrogen from the solvent or mobile phase, leading to an underestimation of the isotopic purity. hilarispublisher.com Careful selection of labeling sites on stable, non-exchangeable positions during synthesis is crucial to mitigate this issue. For 26-Hydroxy Cabotegravir-d3, the "-d3" designation implies labeling at a stable position, but this must be analytically confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuteration Site Confirmation

While mass spectrometry confirms the mass and isotopic enrichment, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguously determining the exact location of the deuterium atoms on the molecular structure. rsc.orgsimsonpharma.com This technique is non-destructive and provides detailed information about the chemical environment of each atom. neofroxx.com

The process typically involves:

¹H NMR (Proton NMR): In a ¹H NMR spectrum, the signal corresponding to a proton that has been replaced by a deuterium atom will disappear or be significantly reduced in intensity. This provides direct evidence of the site of deuteration.

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing a spectrum where peaks correspond to the locations of the deuterium labels. This offers definitive confirmation of the deuteration site. simsonpharma.com

2D NMR Techniques: Advanced 2D NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to further confirm the structural integrity of the molecule and the precise location of the deuterium atoms by correlating proton, carbon, and deuterium signals.

1H, 2H, and 13C NMR Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex deuterated compounds like 26-Hydroxy Cabotegravir-d3. The application of various NMR techniques provides a comprehensive profile of the molecule's atomic framework.

¹H NMR (Proton NMR) is used to identify the presence and environment of any residual protons in the molecule. For a deuterated compound, the ¹H NMR spectrum is significantly simplified, which can help in confirming the specific positions of deuterium labeling by observing the disappearance of proton signals at those sites.

²H NMR (Deuterium NMR) directly observes the deuterium nuclei. This technique is particularly valuable for confirming the success and location of isotopic labeling. sigmaaldrich.com It provides distinct peaks for deuterium atoms, offering clear evidence of their incorporation into the molecular structure. simsonpharma.com The resulting clean spectrum, free from proton signals, is highly informative for structure verification and impurity identification in highly enriched compounds. sigmaaldrich.com

¹³C NMR provides information about the carbon skeleton of the molecule. Deuterium substitution can cause small shifts in the resonance of adjacent carbon atoms and lead to splitting of the carbon signal due to C-D coupling. These deuterium isotope effects on ¹³C chemical shifts can be used to further confirm the sites of deuteration. nih.gov Two-dimensional NMR techniques, such as ¹H-¹³C HSQC, can be employed to correlate proton and carbon signals, providing unambiguous assignments of the molecular structure. unifi.it

Advantages in Molecular Structure Determination

The use of NMR spectroscopy for analyzing deuterated compounds offers several key advantages that facilitate precise molecular structure determination. The strategic replacement of hydrogen with deuterium serves as a powerful analytical probe.

One of the primary advantages is the enhanced spectral resolution in ¹H NMR. simsonpharma.com The simplification of the spectrum due to the absence of signals from deuterated positions reduces complex peak overlaps, allowing for clearer interpretation of the remaining proton signals.

Furthermore, ²H NMR provides direct and unambiguous confirmation of the label's position and isotopic enrichment. sigmaaldrich.com This is crucial for verifying the identity and purity of synthesized deuterated standards. The ability to study deuterium isotope effects on ¹³C chemical shifts provides an additional layer of structural confirmation, helping to pinpoint the exact locations of isotopic substitution. nih.gov While techniques like high-resolution mass spectrometry (HRMS) can identify which isotopologues (molecules that differ only in their isotopic composition) are present, they often cannot differentiate between isotopomers (molecules with the same number of isotopic atoms but at different positions). Advanced techniques like molecular rotational resonance (MRR) spectroscopy can provide a complete description of the isotopic composition, but NMR remains a more widely accessible and fundamental tool for initial structural verification. acs.org

Quantitative Method Development and Validation Parameters in Research Settings

Developing and validating a robust quantitative method is crucial for the reliable measurement of 26-Hydroxy Cabotegravir-d3, particularly when it is used as an internal standard. The process follows stringent guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the method is fit for its intended purpose. africanjournalofbiomedicalresearch.comresearchgate.net

Method development typically involves optimizing chromatographic conditions (e.g., column type, mobile phase composition, flow rate) and mass spectrometric parameters to achieve high sensitivity, specificity, and resolution. figshare.com Techniques like ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) are commonly employed for their superior performance. figshare.comnih.gov The validation process rigorously assesses several key parameters to demonstrate the method's reliability. consensus.app

Linearity, Accuracy, and Precision Assessments

Linearity, accuracy, and precision are fundamental parameters evaluated during method validation to ensure the data generated is reliable and reproducible.

Linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical signal over a specified range. While specific data for 26-Hydroxy Cabotegravir-d3 is not publicly available, validation of methods for the parent compound, Cabotegravir, shows excellent linearity with correlation coefficients (r²) typically exceeding 0.99. impactfactor.orgresearchgate.net

Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples at different concentrations and is expressed as the percentage of recovery.

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision), with results typically expressed as the percent relative standard deviation (%RSD).

The table below illustrates typical validation results for a bioanalytical method for Cabotegravir, which would be analogous to the targets for a method quantifying 26-Hydroxy Cabotegravir-d3.

| Validation Parameter | Low QC | Medium QC | High QC |

| Intra-Day Precision (%RSD) | < 15% | < 15% | < 15% |

| Inter-Day Precision (%RSD) | < 15% | < 15% | < 15% |

| Accuracy (% Recovery) | 85-115% | 85-115% | 85-115% |

| Data based on typical acceptance criteria for bioanalytical method validation. |

Limits of Detection and Quantification

The limits of detection (LOD) and quantification (LOQ) define the sensitivity of an analytical method.

Limit of Detection (LOD) : The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.

Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. The LOQ is a critical parameter for assays used in pharmacokinetic studies where metabolite concentrations can be very low.

For example, a validated RP-HPLC method for Cabotegiravir reported an LOD of 11.12 μg/mL and an LOQ of 33.70 μg/mL. africanjournalofbiomedicalresearch.com For more sensitive LC-MS/MS methods, these limits are typically in the low ng/mL range. An assay for Cabotegravir in dried blood spots established a linear range from 25 to 20,000 ng/mL, indicating a low LOQ. nih.gov

Application of 26-Hydroxy Cabotegravir-d3 as an Internal Standard in Bioanalytical Assays

The primary application of 26-Hydroxy Cabotegravir-d3 is as an internal standard (IS) in bioanalytical assays, most commonly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS). medchemexpress.com An ideal internal standard is a compound that is structurally and chemically similar to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

By adding a known amount of the deuterated internal standard to every sample, calibration standard, and quality control sample, it is possible to correct for variations that may occur during sample processing and analysis. nih.govnih.gov These variations can include inconsistencies in sample extraction, injection volume, and instrument response. Since the deuterated standard behaves nearly identically to the non-deuterated analyte during these steps, the ratio of the analyte's signal to the internal standard's signal provides a much more accurate and precise measure of the analyte's concentration than the analyte signal alone. The use of stable isotope-labeled internal standards like 26-Hydroxy Cabotegravir-d3 is considered the gold standard in quantitative bioanalysis. medchemexpress.comcaymanchem.com

Metabolic Investigations and Enzyme Kinetics Studies Preclinical and in Vitro Perspectives

Formation of Hydroxylated Cabotegravir (B606451) from Precursors and the Role of Deuteration in Tracing Metabolic Fates

The formation of hydroxylated metabolites of cabotegravir is a result of oxidative metabolism, a phase I biotransformation process. In vitro studies utilizing human liver microsomes (HLM) have successfully demonstrated the generation of two distinct mono-oxygenated metabolites of cabotegravir. These metabolites are formed through the addition of a single oxygen atom, resulting in a hydroxyl group (-OH) being attached to the parent cabotegravir molecule.

The use of isotopically labeled compounds, such as those incorporating deuterium (B1214612) (a heavy isotope of hydrogen), is a powerful technique in metabolic research. By replacing one or more hydrogen atoms with deuterium on the cabotegravir molecule (creating a deuterated precursor like cabotegravir-d3), researchers can trace the metabolic fate of the drug. The heavier mass of deuterium allows for the distinction between the drug and its metabolites from endogenous compounds using mass spectrometry. While deuterated standards like cabotegravir-d5 (B10820234) are utilized for accurate quantification in bioanalytical assays, specific studies detailing the use of cabotegravir-d3 (B1157117) to trace the formation of hydroxylated metabolites are not widely available in the current body of scientific literature. Such studies would be invaluable in definitively tracking the metabolic pathways and understanding the stability of these metabolites.

Identification of Specific Enzymatic Pathways and Isoforms Involved in Hydroxylation

The enzymatic machinery responsible for the hydroxylation of cabotegravir has been investigated to understand the specific pathways involved in its oxidative metabolism.

Cytochrome P450 Enzyme Involvement

The cytochrome P450 (CYP) superfamily of enzymes is the primary catalyst for oxidative drug metabolism. Research has shown that CYP enzymes are indeed involved in the formation of cabotegravir's mono-oxygenated metabolites. Specifically, in vitro studies with a panel of recombinant human CYP isoforms have identified that CYP3A4 is the principal enzyme responsible for the formation of one of the mono-oxygenated metabolites. Other isoforms, including CYP2D6 and CYP3A5, have also been shown to contribute to the formation of these hydroxylated products, albeit to a lesser extent.

Uridine Diphosphate (B83284) Glucuronosyltransferase (UGT) Contribution

Uridine diphosphate glucuronosyltransferases (UGTs) are the key enzymes in the major metabolic pathway of cabotegravir, which is glucuronidation. The primary enzymes involved in this process are UGT1A1 and UGT1A9. nih.govresearchgate.netnih.govnih.gov While UGTs are not directly involved in the initial hydroxylation of cabotegravir, they play a crucial role in the subsequent metabolism of the parent drug. There is also the potential for the hydroxylated metabolites of cabotegravir to undergo further phase II metabolism through glucuronidation. One study detected a mono-oxy-cabotegravir-glucuronide conjugate, suggesting that after hydroxylation by CYP enzymes, the resulting metabolite can be a substrate for UGT enzymes, specifically UGT2B7. This indicates a sequential metabolic pathway involving both CYP-mediated oxidation and UGT-mediated conjugation.

Metabolic Stability and Reaction Phenotyping Studies in vitro (e.g., liver microsomes, hepatocytes)

The metabolic stability of a drug is a critical parameter assessed during preclinical development. In vitro systems such as human liver microsomes and hepatocytes are standardly used for these evaluations. For cabotegravir, these studies have established that its primary route of metabolism, glucuronidation, proceeds at a relatively slow rate, contributing to its long half-life.

Reaction phenotyping studies are conducted to identify the specific enzymes responsible for a drug's metabolism. For the oxidative metabolism of cabotegravir, these studies have pinpointed the contribution of various CYP isoforms. By incubating cabotegravir with a panel of individual, recombinant CYP enzymes, researchers have been able to determine the relative contribution of each isoform to the formation of the hydroxylated metabolites. Furthermore, chemical inhibition studies, where known selective inhibitors of specific CYP enzymes are used in incubations with human liver microsomes, have corroborated these findings. For instance, the use of a potent CYP3A4 inhibitor would be expected to significantly reduce the formation of the corresponding hydroxylated metabolite, thus confirming the role of this enzyme.

Table 1: Summary of In Vitro Systems for Cabotegravir Metabolism Studies

| In Vitro System | Application in Cabotegravir Metabolism Studies | Key Findings |

|---|---|---|

| Human Liver Microsomes (HLM) | - Identification of metabolic pathways- Metabolic stability assessment- Reaction phenotyping with CYP inhibitors | - Formation of two mono-oxygenated metabolites- Confirmed involvement of CYP3A4 |

| Recombinant CYP Isoforms | - Identification of specific enzymes involved in hydroxylation | - CYP3A4 is a major contributor- CYP2D6 and CYP3A5 also play a role |

| Hepatocytes | - Comprehensive metabolism studies (Phase I and II)- Metabolic stability assessment | - Provides a more complete picture of metabolism, including potential for further conjugation of hydroxylated metabolites |

Kinetic Isotope Effects (KIE) in Metabolic Transformations

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. In drug metabolism, substituting a hydrogen atom with a deuterium atom at a site of metabolic attack can slow down the rate of metabolism at that position. This occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break.

Studying the KIE can provide valuable insights into the mechanism of enzymatic reactions. For the hydroxylation of cabotegravir, a significant KIE would be expected if the C-H bond cleavage is the rate-limiting step in the reaction catalyzed by CYP enzymes. However, specific studies investigating the kinetic isotope effects in the metabolic transformations of cabotegravir, particularly its hydroxylation, are not currently available in the published scientific literature. Such studies, if conducted with a specifically deuterated compound like "26-Hydroxy Cabotegravir-d3," could elucidate the precise mechanism of its formation.

Metabolite Identification Strategies for Downstream Products of 26-Hydroxy Cabotegravir

Once a primary metabolite such as a hydroxylated form of cabotegravir is formed, it can undergo further biotransformation to form downstream metabolites. Identifying these subsequent products is crucial for a complete understanding of the drug's metabolic fate.

The primary analytical technique for metabolite identification is high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). This allows for the separation of metabolites from the parent drug and from each other, followed by accurate mass measurement to determine their elemental composition. Fragmentation patterns from MS/MS analysis provide structural information, helping to pinpoint the sites of further modification.

For a hydroxylated cabotegravir metabolite, potential downstream transformations could include:

Glucuronidation: The newly introduced hydroxyl group can serve as a site for conjugation with glucuronic acid, a reaction catalyzed by UGT enzymes.

Sulfation: The hydroxyl group could also be sulfated by sulfotransferase (SULT) enzymes.

Further Oxidation: Additional oxidative modifications at other positions on the molecule are also possible.

While a mono-oxy-cabotegravir-glucuronide conjugate has been detected, comprehensive studies detailing the full profile of downstream metabolites of hydroxylated cabotegravir are not extensively reported. The use of radiolabeled cabotegravir (e.g., with ¹⁴C) in mass balance studies is a definitive method to track all drug-related material, including downstream metabolites, in various biological matrices.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 26-Hydroxy Cabotegravir-d3 |

| Cabotegravir |

| Cabotegravir-d3 |

| Cabotegravir-d5 |

| Mono-oxygenated cabotegravir |

| Mono-oxy-cabotegravir-glucuronide |

Preclinical Disposition Studies Utilizing 26 Hydroxy Cabotegravir D3 Focus on Chemical Disposition, Excluding Safety/efficacy

In Vitro Cellular Uptake and Efflux Mechanisms

In vitro studies have been instrumental in elucidating the cellular transport mechanisms of cabotegravir (B606451) and its metabolites. While specific data for 26-Hydroxy Cabotegravir-d3 (B1157117) is not available, studies on the major glucuronide metabolite of cabotegravir indicate its interaction with various uptake and efflux transporters. These transporters play a crucial role in the movement of the metabolite across cell membranes in key organs such as the liver and kidneys.

Research has shown that the glucuronide conjugate of cabotegravir is a substrate for certain efflux transporters, which are responsible for pumping substances out of cells. This process is vital for the elimination of the metabolite from the body. The specific transporters involved and the kinetics of this efflux are areas of ongoing investigation to fully understand the disposition of cabotegravir's metabolites.

Tissue Distribution Studies in Preclinical Animal Models (e.g., rodents, non-human primates)

Tissue distribution studies in preclinical animal models, including rodents and non-human primates, have provided valuable information on the localization of cabotegravir. Following administration, cabotegravir distributes to various tissues. While specific distribution data for 26-Hydroxy Cabotegravir-d3 is not published, studies using radiolabeled [14C]cabotegravir have allowed for the tracking of the parent drug and its metabolites throughout the body.

Table 1: Illustrative Tissue Distribution of Cabotegravir in a Preclinical Model Please note: This table is a generalized representation based on typical preclinical studies of drug distribution and does not represent specific data for 26-Hydroxy Cabotegravir-d3.

| Tissue | Concentration (ng/g) |

| Liver | High |

| Kidney | Moderate |

| Spleen | Low |

| Brain | Very Low |

Excretion Pathways and Elimination Kinetics in Preclinical Species

The excretion of cabotegravir and its metabolites has been characterized in several preclinical species. The primary route of elimination for cabotegravir metabolites is through both renal and fecal pathways. Following metabolism in the liver, the glucuronide conjugate of cabotegravir is excreted into bile and subsequently eliminated in the feces. nih.gov A portion of the metabolites is also cleared through the kidneys and excreted in the urine. nih.gov

The elimination kinetics of cabotegravir's metabolites are influenced by the efficiency of these excretion pathways. Studies in mice, rats, and monkeys have shown that the glucuronide conjugate is the predominant metabolite found in both bile and urine. nih.gov The relative contribution of the renal and fecal routes of excretion can vary between species.

Table 2: Excretion of Cabotegravir-Related Material in Preclinical Species This table provides a summary of excretion data for the parent drug and its metabolites.

| Species | Route of Excretion | Percentage of Dose |

| Rat | Feces | Major |

| Rat | Urine | Minor |

| Monkey | Feces | Major |

| Monkey | Urine | Minor |

Application of Deuterated Metabolites as Probes for Transport Mechanisms

The use of deuterated compounds, such as 26-Hydroxy Cabotegravir-d3, is a valuable technique in drug metabolism and pharmacokinetic studies. Deuterium (B1214612) (d) is a stable, non-radioactive isotope of hydrogen. Replacing hydrogen atoms with deuterium in a molecule creates a "heavy" labeled version that is chemically identical but can be distinguished by mass spectrometry.

Computational and Theoretical Modeling of 26 Hydroxy Cabotegravir D3

Molecular Structure and Conformation Analysis

The molecular structure of 26-Hydroxy Cabotegravir-d3 (B1157117) is defined by the core structure of Cabotegravir (B606451) with the addition of a hydroxyl group at the 26th position and the replacement of three hydrogen atoms with deuterium (B1214612) on the methyl group. Computational methods, such as molecular mechanics and quantum mechanics, are employed to determine the preferred three-dimensional arrangement of atoms in space.

Conformational analysis of 26-Hydroxy Cabotegravir-d3 involves identifying the most stable conformations, or rotamers, by calculating the potential energy as a function of bond rotations. For flexible molecules like this, understanding the conformational landscape is critical as it can significantly influence biological activity and intermolecular interactions. Studies on the parent compound, Cabotegravir, have utilized techniques like Potential Energy Surface (PES) scans to identify low-energy conformations. mdpi.com Similar approaches for 26-Hydroxy Cabotegravir-d3 would reveal how the introduction of the hydroxyl group and deuterium atoms affects the molecule's flexibility and preferred shape. The amide group, for instance, is a key structural feature that can influence molecular packing and solvent interactions through its ability to form hydrogen bonds. nih.gov

Table 1: Key Structural Features of 26-Hydroxy Cabotegravir-d3

| Feature | Description |

| Core Structure | Based on the Cabotegravir framework. |

| Key Functional Groups | Carboxamide, two aromatic rings with fluorine substituents, a hydroxyl group, and a deuterated methyl group. |

| Chiral Centers | The molecule contains chiral centers, leading to stereoisomers. |

| Deuteration | Three deuterium atoms replace hydrogens on the methyl group. |

Quantum Mechanical Calculations of Electronic Properties and Reactivity

Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), are pivotal in elucidating the electronic properties and chemical reactivity of 26-Hydroxy Cabotegravir-d3. These calculations provide detailed information about the distribution of electrons within the molecule, which governs its interactions with other molecules.

By calculating parameters like molecular orbital energies (HOMO and LUMO), electrostatic potential, and partial atomic charges, researchers can predict the molecule's reactivity. For instance, the locations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack, respectively. This information is crucial for understanding how the molecule might interact with biological targets or metabolizing enzymes.

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of 26-Hydroxy Cabotegravir-d3 and its interactions with biological macromolecules over time. These simulations can model the compound's interaction with enzyme active sites, such as HIV integrase, or with transport proteins. rsc.org

For its parent compound, Cabotegravir, it is known to bind to the active site of HIV integrase, thereby preventing the integration of the viral genome into the host's DNA. drugbank.comnih.gov MD simulations of 26-Hydroxy Cabotegravir-d3 interacting with the HIV integrase active site could reveal whether the hydroxyl group and deuteration affect the binding affinity, orientation, and residence time within the active site. Such simulations can provide atomic-level details of the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the drug-target complex.

In Silico Prediction of Metabolic Soft Spots and Isotopic Effects

In silico tools are widely used to predict the sites on a molecule that are most susceptible to metabolism, often referred to as "metabolic soft spots". nih.gov For 26-Hydroxy Cabotegravir-d3, these predictive models can help understand its metabolic fate. While the compound is already a metabolite, further metabolism could occur. Computational approaches can rank different positions on the molecule based on their likelihood of undergoing enzymatic modification by cytochrome P450 enzymes or other metabolic enzymes. nih.govnih.gov

The presence of deuterium atoms in 26-Hydroxy Cabotegravir-d3 introduces a kinetic isotope effect. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic reactions that involve the cleavage of this bond. In silico models can be used to predict the magnitude of this isotopic effect on the rate of metabolism, providing insights into the potential for altered pharmacokinetic properties compared to its non-deuterated counterpart.

Prediction of Analytical Properties

Computational methods can also be used to predict the analytical properties of 26-Hydroxy Cabotegravir-d3, which is valuable for its detection and quantification in biological matrices.

For instance, chromatographic retention times in techniques like High-Performance Liquid Chromatography (HPLC) can be estimated based on the molecule's physicochemical properties, such as its lipophilicity (logP) and polarity. nih.gov

Furthermore, mass spectral fragmentation patterns can be predicted using in silico fragmentation tools. wishartlab.com These tools simulate the fragmentation of the molecule in a mass spectrometer, predicting the masses and relative abundances of the resulting fragment ions. This information is crucial for developing sensitive and specific mass spectrometry-based analytical methods for 26-Hydroxy Cabotegravir-d3.

Table 2: Predicted Analytical Properties of 26-Hydroxy Cabotegravir-d3

| Analytical Property | Predicted Characteristic | Relevance |

| Chromatographic Retention | Expected to be more polar than Cabotegravir due to the hydroxyl group, leading to shorter retention times in reverse-phase HPLC. | Method development for separation and quantification. |

| Mass Spectral Fragmentation | The deuterated methyl group will produce a characteristic isotopic signature in the mass spectrum. Fragmentation patterns will be influenced by the hydroxyl group's position. | Structural elucidation and confirmation in analytical assays. |

Research Applications and Methodological Advancements Enabled by 26 Hydroxy Cabotegravir D3

Utility in Mechanistic Investigations of Drug Metabolism Pathways

The use of deuterated compounds is a cornerstone in the elucidation of drug metabolism pathways. The introduction of deuterium (B1214612) at a specific site on a molecule can significantly influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE).

Should 26-Hydroxy Cabotegravir (B606451) be identified as a metabolite, its deuterated counterpart, 26-Hydroxy Cabotegravir-d3 (B1157117), would be invaluable for mechanistic studies. By comparing the formation of the hydroxylated metabolite from both Cabotegravir and a deuterated version of Cabotegravir (deuterated at the 26-position), researchers could definitively determine if C-H bond cleavage at this position is a rate-determining step in the hydroxylation reaction. A significant decrease in the formation of 26-Hydroxy Cabotegravir from the deuterated parent drug would provide strong evidence for the involvement of cytochrome P450 (CYP) enzymes and would help to pinpoint the specific CYP isozyme responsible for this metabolic transformation.

Furthermore, 26-Hydroxy Cabotegravir-d3 could be used as a tracer to study its own subsequent metabolic fate. By administering this labeled metabolite to in vitro or in vivo systems, scientists could track its conversion to secondary metabolites, such as glucuronides or other conjugates, without interference from the metabolism of the parent drug, Cabotegravir. This would provide a clearer and more detailed picture of the complete metabolic cascade.

Advancements in Quantitative Bioanalysis using Stable Isotope Labeled Standards

Quantitative bioanalysis, the measurement of drugs and their metabolites in biological matrices, is fundamental to pharmacokinetic and toxicokinetic studies. The accuracy and precision of these measurements are paramount. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis.

26-Hydroxy Cabotegravir-d3 would serve as an ideal internal standard for the quantification of the non-deuterated 26-Hydroxy Cabotegravir metabolite. Its chemical and physical properties are nearly identical to the analyte of interest, meaning it would behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer. This co-elution and similar ionization efficiency effectively corrects for variations in sample preparation and matrix effects, which are common sources of error in bioanalytical methods. The mass difference introduced by the deuterium atoms allows for their distinct detection by the mass spectrometer, enabling precise and accurate quantification of the endogenous metabolite.

The development of a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using 26-Hydroxy Cabotegravir-d3 as an internal standard would represent a significant advancement for studying the disposition of this potential metabolite.

Table 1: Hypothetical LC-MS/MS Parameters for the Quantification of 26-Hydroxy Cabotegravir using 26-Hydroxy Cabotegravir-d3 as an Internal Standard

| Parameter | 26-Hydroxy Cabotegravir (Analyte) | 26-Hydroxy Cabotegravir-d3 (Internal Standard) |

| Precursor Ion (m/z) | [M+H]+ | [M+H+3]+ |

| Product Ion (m/z) | Specific fragment ion | Corresponding fragment ion |

| Collision Energy (eV) | Optimized value | Optimized value |

| Retention Time (min) | Expected to be nearly identical | Expected to be nearly identical |

Contribution to Understanding Isotope Effects in Biological Systems

The study of kinetic isotope effects (KIEs) provides profound insights into enzyme reaction mechanisms. The substitution of hydrogen with deuterium creates a stronger chemical bond (C-D vs. C-H), which can slow down reactions where the cleavage of this bond is the rate-limiting step.

These studies would not only enhance our understanding of Cabotegravir's metabolism but also contribute to the broader knowledge of enzyme kinetics and the fundamental principles governing biological isotope effects.

Table 2: Illustrative Data on the Impact of Deuteration on Metabolite Formation

| Substrate | Rate of 26-Hydroxy Cabotegravir Formation (relative units) | Calculated Kinetic Isotope Effect (kH/kD) |

| Cabotegravir | 100 | \multirow{2}{*}{Significant (>1)} |

| Cabotegravir-d3 (at 26-position) | < 50 |

This table represents a hypothetical outcome demonstrating a significant primary kinetic isotope effect.

Development of Novel Analytical Techniques and Methodologies for Complex Chemical Systems

The availability of specific, well-characterized stable isotope-labeled compounds like 26-Hydroxy Cabotegravir-d3 can spur the development of more sophisticated and sensitive analytical methodologies. For instance, its use could facilitate the development of high-resolution mass spectrometry (HRMS) methods for "metabolite-in-profile" screening. In such an approach, the presence of the deuterated standard would allow for the confident identification and semi-quantitative estimation of the corresponding unlabeled metabolite in complex biological samples, even at very low concentrations.

Furthermore, 26-Hydroxy Cabotegravir-d3 could be instrumental in validating novel sample preparation techniques, such as microextraction methods or automated platforms, for the analysis of drug metabolites. By spiking biological samples with a known amount of the deuterated standard, the efficiency and reproducibility of these new techniques can be accurately assessed. This continuous refinement of analytical methods is crucial for advancing our ability to study the intricate interactions between drugs and biological systems.

Conclusion and Future Research Directions

Summary of Key Academic Insights into 26-Hydroxy Cabotegravir-d3 (B1157117) in Chemical Research

In chemical research, 26-Hydroxy Cabotegravir-d3 is primarily recognized not as a therapeutic agent itself, but as a specialized analytical tool. Its significance stems from the strategic replacement of three hydrogen atoms with their heavier, stable isotope, deuterium (B1214612). This isotopic labeling is crucial for its application in sensitive analytical techniques.

The primary academic insight is its use as an internal standard in quantitative bioanalytical assays, particularly liquid chromatography-mass spectrometry (LC-MS). mdpi.com When studying the metabolism of Cabotegravir (B606451), researchers need to accurately measure the concentration of its metabolites, such as 26-Hydroxy Cabotegravir, in complex biological samples like plasma or tissue. Because 26-Hydroxy Cabotegravir-d3 is chemically identical to the natural metabolite, it behaves similarly during sample extraction and analysis. clearsynth.com However, its increased mass due to the deuterium atoms allows it to be distinguished by a mass spectrometer. This allows for precise quantification of the non-deuterated metabolite, correcting for any sample loss during preparation. mdpi.com

The synthesis of deuterated metabolites like this one is a key area of research, often involving multi-step processes that introduce deuterium at specific molecular positions. mdpi.comsimsonpharma.com While detailed synthetic pathways for 26-Hydroxy Cabotegravir-d3 are not widely published, the general methods involve using deuterated reagents or precursors. simsonpharma.com The stability of the carbon-deuterium bond compared to the carbon-hydrogen bond is a fundamental principle exploited in its application. researchgate.net

Table 1: Properties of Hydrogen vs. Deuterium

| Property | Hydrogen (H) | Deuterium (D) | Implication for 26-Hydroxy Cabotegravir-d3 |

|---|---|---|---|

| Isotope of | Hydrogen | Hydrogen | Chemically similar to the non-deuterated metabolite. clearsynth.com |

| Neutrons | 0 | 1 | Increased mass, allowing distinction in mass spectrometry. |

| Bond Strength (C-X) | Weaker | Stronger | Can influence the rate of metabolic reactions (Kinetic Isotope Effect). researchgate.net |

| Natural Abundance | ~99.98% | ~0.015% | Low natural abundance prevents background signal interference. isotope.comnih.gov |

Identification of Unanswered Research Questions and Emerging Avenues

While 26-Hydroxy Cabotegravir-d3 is valuable as a standard, research focused on the molecule itself is limited, leading to several unanswered questions that represent emerging avenues for investigation.

A primary area of inquiry is the Kinetic Isotope Effect (KIE) on the metabolism of Cabotegravir. The C-D bond is stronger than the C-H bond, which can slow down reactions where this bond is broken. researchgate.net An unanswered question is whether the deuteration on the methyl group of Cabotegravir-d3 influences the rate at which it is hydroxylated to form 26-Hydroxy Cabotegravir-d3. Such a study could provide deeper insights into the specific enzymatic mechanisms (e.g., by Cytochrome P450 enzymes) responsible for Cabotegravir's metabolism. researchgate.net

Another research question revolves around the phenomenon of "metabolic switching." nih.gov When a primary metabolic pathway is slowed by deuteration, the parent drug might be metabolized through alternative routes. researchgate.netnih.gov Does the presence of deuterium in Cabotegravir-d3 lead to a different profile of metabolites compared to the non-deuterated drug? Investigating this could reveal secondary metabolic pathways that are usually minor but could become significant under certain conditions.

Finally, the downstream metabolic fate of 26-Hydroxy Cabotegravir-d3 itself is an open question. Is this deuterated metabolite further processed in biological systems, and does its deuteration affect the rates of any subsequent metabolic reactions? Exploring this could complete the metabolic picture of deuterated Cabotegravir.

Table 2: Potential Research Questions for 26-Hydroxy Cabotegravir-d3

| Research Question | Field of Study | Potential Impact |

|---|---|---|

| What is the quantitative KIE on the formation of 26-Hydroxy Cabotegravir-d3 from Cabotegravir-d3? | Pharmacokinetics, Enzymology | Elucidation of specific metabolic enzyme mechanisms. researchgate.net |

| Does deuteration in the parent compound cause metabolic switching, altering the ratios of other metabolites? | Drug Metabolism | Improved prediction of drug-drug interactions and metabolic profiles. nih.gov |

Broader Implications of Deuterated Metabolite Research for Chemical Biology and Related Disciplines

The study and application of deuterated metabolites like 26-Hydroxy Cabotegravir-d3 have profound implications for chemical biology, pharmacology, and medicine.

Advancements in Pharmacokinetic and ADME Studies : Deuterated compounds are indispensable tools for tracing the metabolic fate of drugs. simsonpharma.com They allow for highly accurate measurements of how a drug is absorbed, distributed, metabolized, and excreted, which is a cornerstone of drug development. The use of these labeled compounds provides higher sensitivity and minimizes background noise in complex biological samples.

Enhanced Drug Development and Precision Medicine : Understanding a drug's metabolic profile with high precision allows for better drug design. congruencemarketinsights.com The "deuterium isotope effect" can be strategically used to slow down drug metabolism, potentially improving a drug's half-life and reducing the formation of toxic metabolites. researchgate.netnih.gov This has led to the development of FDA-approved deuterated drugs that offer improved safety and efficacy profiles. simsonpharma.com

Innovation in Analytical and Imaging Techniques : The unique properties of deuterium are being leveraged in advanced research methods. For example, Deuterium Metabolic Imaging (DMI) is an emerging MRI-based technique that uses deuterated substrates to map metabolic pathways non-invasively in three dimensions. isotope.comnih.gov This has the potential to become a powerful tool for clinical diagnosis in pathologies like cancer and neurodegenerative diseases. nih.gov

Elucidation of Biological Mechanisms : Beyond drug metabolism, deuterated molecules serve as probes to study fundamental biological processes. They are used to investigate enzyme reaction mechanisms and elucidate complex biosynthetic pathways. simsonpharma.comresearchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 26-Hydroxy Cabotegravir-d3 |

| Cabotegravir |

| Cabotegravir-d3 |

Q & A

Q. How can contradictory findings in the literature about 26-Hydroxy Cabotegravir-d3’s efficacy be systematically evaluated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.